

Oxfendazole's Anti-Cancer Activity: A Technical Overview of Its Mechanisms

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For Immediate Release – **Oxfendazole**, a broad-spectrum benzimidazole anthelmintic, is emerging as a potent anti-neoplastic agent, demonstrating a multi-faceted mechanism of action against various cancer cell lines. This technical guide provides an in-depth analysis of its core molecular mechanisms, consolidates quantitative data, and details key experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Oxfendazole exerts its anti-cancer effects through several coordinated molecular actions, primarily involving the disruption of microtubule dynamics and the strategic modulation of critical cell signaling pathways. These actions converge to induce cell cycle arrest and apoptosis in cancer cells.

Disruption of Microtubule Dynamics

A hallmark of benzimidazole compounds is their ability to interfere with microtubule polymerization.[1][2] Microtubules are essential for mitotic spindle formation, a critical step for cell division.

• Mechanism: **Oxfendazole**, like other benzimidazoles, is believed to bind to the colchicine-binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin dimers into microtubules, disrupting the formation and function of the mitotic spindle.

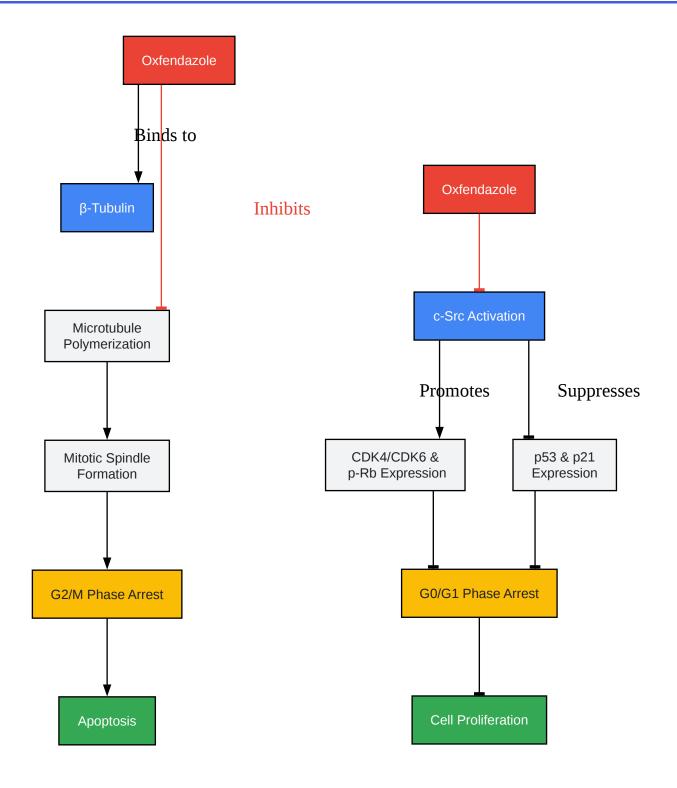




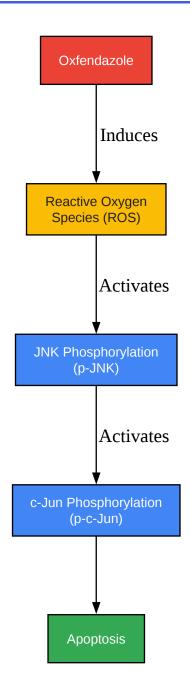


• Consequence: The failure to form a proper mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1][3] This mechanism is particularly prominent in ovarian cancer cells.[1]









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